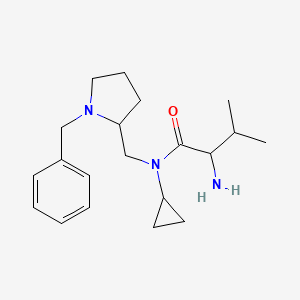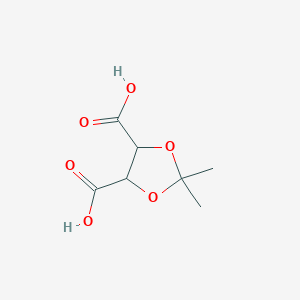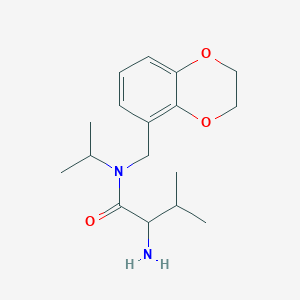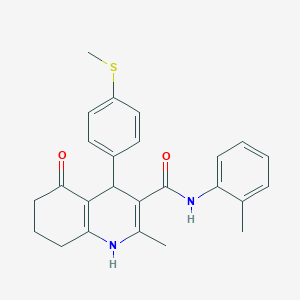
2-Bromo-N-tritylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-N-tritylacetamide is an organic compound with the molecular formula C21H18BrNO It is a derivative of acetamide where the hydrogen atom of the amide group is replaced by a trityl group (triphenylmethyl) and a bromine atom is attached to the alpha carbon of the acetamide
準備方法
Synthetic Routes and Reaction Conditions
2-Bromo-N-tritylacetamide can be synthesized through a multi-step process. One common method involves the reaction of tritylamine with bromoacetyl bromide in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, with the tritylamine acting as a nucleophile and attacking the carbonyl carbon of the bromoacetyl bromide, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Bromo-N-tritylacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples of these reactions are less common.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions typically occur under mild conditions, often in the presence of a base.
Hydrolysis: Acidic or basic conditions are used, with common reagents being hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: New derivatives with different substituents replacing the bromine atom.
Hydrolysis: Carboxylic acids and amines.
科学的研究の応用
2-Bromo-N-tritylacetamide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those that require specific functional groups for activity.
Biological Studies: It may be used in studies involving enzyme inhibition or protein modification due to its reactive bromine atom.
作用機序
The mechanism of action of 2-Bromo-N-tritylacetamide largely depends on the specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbonyl carbon. In biological systems, the compound may interact with proteins or enzymes, potentially modifying their activity through covalent bonding.
類似化合物との比較
Similar Compounds
2-Bromoacetamide: Similar structure but lacks the trityl group, making it less bulky and potentially less selective in reactions.
N-Tritylacetamide: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Uniqueness
2-Bromo-N-tritylacetamide is unique due to the presence of both the trityl group and the bromine atom The trityl group provides steric bulk, which can influence the compound’s reactivity and selectivity in chemical reactions
Conclusion
This compound is a versatile compound with significant potential in organic synthesis and medicinal chemistry. Its unique structure allows for a variety of chemical reactions, making it a valuable intermediate in the development of new pharmaceuticals and other complex organic molecules.
特性
分子式 |
C21H18BrNO |
|---|---|
分子量 |
380.3 g/mol |
IUPAC名 |
2-bromo-N-tritylacetamide |
InChI |
InChI=1S/C21H18BrNO/c22-16-20(24)23-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,23,24) |
InChIキー |
YLBCXNPYKQXKLG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B14787617.png)
![1-[4-Ethynyl-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14787625.png)
![7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B14787629.png)

![3-Chloro-4-[(2,4-dichlorophenyl)thio]benzenamine](/img/structure/B14787644.png)
![N-[4-[4-(4,6-dimethylpyridin-2-yl)piperazin-1-yl]phenyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B14787656.png)

![Tert-butyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B14787664.png)
![1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one](/img/structure/B14787679.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]prop-2-enoic acid](/img/structure/B14787683.png)
